molecular formula C21H25NO4 B1598170 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic Acid CAS No. 683219-74-1

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic Acid

Cat. No. B1598170
M. Wt: 355.4 g/mol
InChI Key: SHRZMJHRBQEGBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For a similar compound, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid, the InChI code is 1S/C14H24N2O6/c1-5-9-21-12(19)15-8-6-7-10(11(17)18)16-13(20)22-14(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,15,19)(H,16,20)(H,17,18)/t10-/m1/s1 . This code can be used to generate a 3D structure of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using its molecular structure. For a similar compound, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid, the molecular weight is 316.35 . The compound is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

  • Biochemical Analysis in Microbial Studies : The derivative compounds of 2-methylpropanoic acid have been studied in the context of microbial metabolism, particularly in extreme environments like deep-sea hydrothermal vents. For instance, in a study by Rimbault et al. (1993), organic acids similar to the requested compound were analyzed as derivatives for their presence in cultures of thermophilic sulfur-dependent anaerobic archaea, demonstrating the compound's potential in biochemical analysis and microbial studies (Rimbault et al., 1993).

  • Synthesis of Bioactive Compounds : Research by Arvanitis et al. (1998) on the enantioselective synthesis of 3-aminopropanoic acid derivatives, which are structurally similar to the compound , indicates the potential for creating bioactive compounds. This research outlines methods for synthesizing derivatives that could be used in medicinal chemistry, showcasing the relevance of such compounds in drug development (Arvanitis et al., 1998).

  • Chemical Synthesis and Modification : The compound's structural components, such as the 4-phenylphenyl group, have been studied in the context of chemical synthesis and modification. For example, Wan et al. (2013) explored the meta-C–H arylation and methylation of similar compounds, demonstrating their potential in advanced chemical synthesis techniques (Wan et al., 2013).

  • Organometallic Chemistry Applications : Patra et al. (2012) researched the synthesis of planar chiral carboxylic acid derivatives containing organometallic moieties. Such research points to the potential use of the requested compound in creating complex structures for medicinal organometallic chemistry applications (Patra et al., 2012).

  • Molecular Engineering in Solar Cell Applications : Kim et al. (2006) worked on novel organic sensitizers for solar cells, which included compounds with structural similarities to the requested chemical. This suggests potential applications in the field of renewable energy and solar cell technology (Kim et al., 2006).

Safety And Hazards

The safety information for a similar compound, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid, includes the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-18(14-19(23)24)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRZMJHRBQEGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394545
Record name AG-G-62119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(4-phenylphenyl)butanoic Acid

CAS RN

683219-74-1
Record name β-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-4-butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683219-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name AG-G-62119
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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